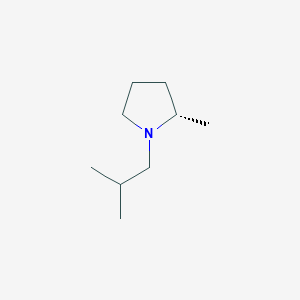
(S)-1-Isobutyl-2-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Isobutyl-2-methylpyrrolidine is a chiral pyrrolidine derivative with a specific stereochemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isobutyl-2-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as isobutylamine and 2-methylpyrrolidine.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
(S)-1-Isobutyl-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(S)-1-Isobutyl-2-methylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: It finds use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-Isobutyl-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
相似化合物的比较
Similar Compounds
®-1-Isobutyl-2-methylpyrrolidine: The enantiomer of (S)-1-Isobutyl-2-methylpyrrolidine, differing in stereochemistry.
1-Isobutyl-2-methylpyrrolidine: The racemic mixture containing both (S) and ® enantiomers.
2-Methylpyrrolidine: A simpler analog without the isobutyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it valuable in applications where chiral specificity is crucial, such as in drug development and asymmetric synthesis.
属性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC 名称 |
(2S)-2-methyl-1-(2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C9H19N/c1-8(2)7-10-6-4-5-9(10)3/h8-9H,4-7H2,1-3H3/t9-/m0/s1 |
InChI 键 |
FXJGGDBNWFDKTG-VIFPVBQESA-N |
手性 SMILES |
C[C@H]1CCCN1CC(C)C |
规范 SMILES |
CC1CCCN1CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


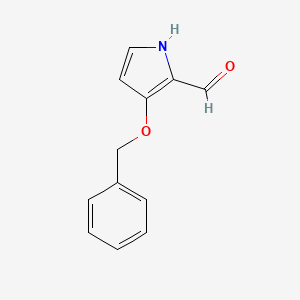
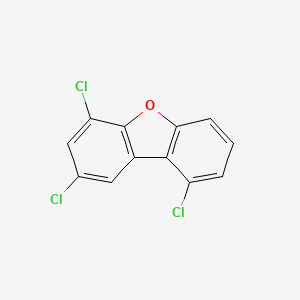
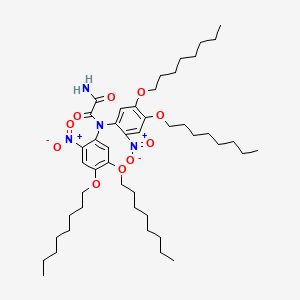
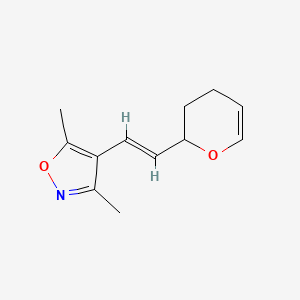
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)

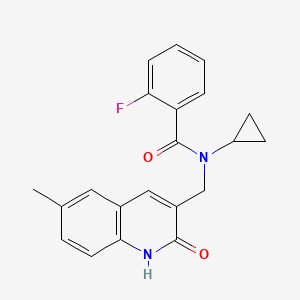
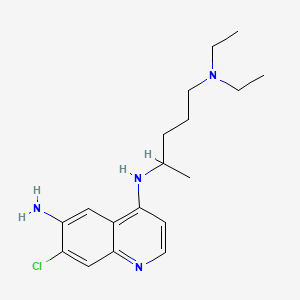
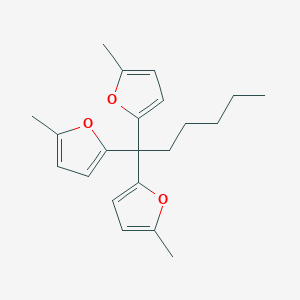
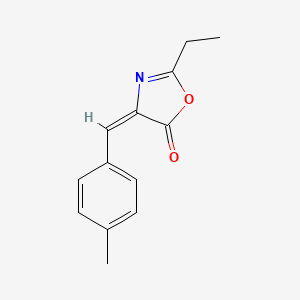
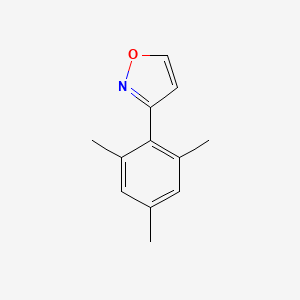
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)

